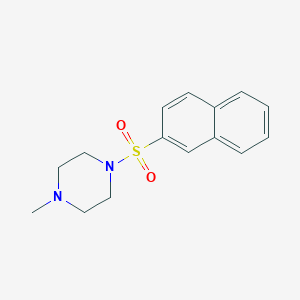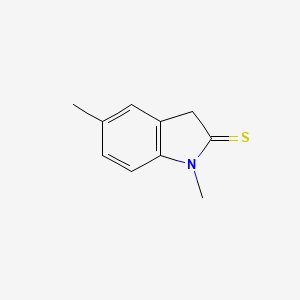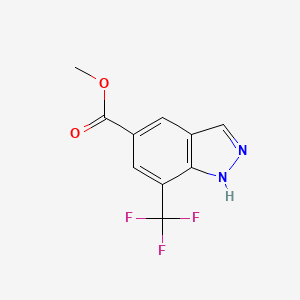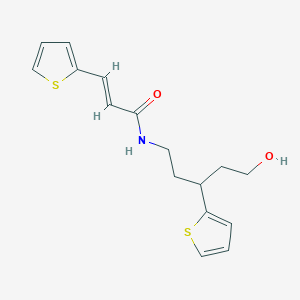![molecular formula C19H20N4O2 B3019057 N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide CAS No. 921521-51-9](/img/structure/B3019057.png)
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide is a derivative of pyrido[2,3-d]pyrimidin-3(4H)-yl, which is a core structure found in various pharmacologically active compounds. The pyrido[2,3-d]pyrimidine scaffold is known for its antitumor and antibacterial properties, as well as its ability to inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
Synthesis Analysis
The synthesis of related compounds involves the use of a key intermediate, 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine, which is further modified to append various substituents at the 5-position through an oxidative addition reaction . The synthesis of this compound would likely follow a similar pathway, with the pivaloylamino group providing protection during the synthesis and later being incorporated into the final compound.
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin-3(4H)-yl derivatives has been characterized using various spectroscopic techniques such as NMR, FT-IR, and MS, and confirmed by single crystal X-ray structural analysis . The packing of these molecules in the solid state is often dominated by hydrogen bonds, which can influence their biological activity. The structure is further validated by computational methods such as Density Functional Theory (DFT) .
Chemical Reactions Analysis
The pyrido[2,3-d]pyrimidin-3(4H)-yl core is amenable to various chemical reactions, including SNAr (nucleophilic aromatic substitution) reactions, which can be used to introduce different functional groups at specific positions on the pyrimidine ring . The reactivity of the core structure with electrophiles has also been explored, leading to the formation of different heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidin-3(4H)-yl derivatives are influenced by the substituents on the core structure. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compound. The introduction of a pivalamide group, for instance, can increase lipophilicity, potentially affecting the compound's absorption and distribution in biological systems .
科学的研究の応用
Histone Deacetylase Inhibitor for Cancer Therapy
The compound "N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)" is a small molecule histone deacetylase (HDAC) inhibitor that selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro. This compound blocks cancer cell proliferation and induces histone acetylation, cell-cycle arrest, and apoptosis, demonstrating significant antitumor activity in vivo and potential as an anticancer drug (Zhou et al., 2008).
NF-kappaB and AP-1 Gene Expression Inhibition
N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide is an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. This study showcases the modification of the pyrimidine portion to improve potential oral bioavailability and emphasizes the critical nature of the carboxamide group for activity (Palanki et al., 2000).
Capillary Electrophoresis of Related Substances
A study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including various pyrimidine derivatives, developed a method for quality control, highlighting the utility of such compounds in analytical chemistry (Ye et al., 2012).
Thymidylate Synthase Inhibition
N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid is an antitumor agent targeting thymidylate synthase, demonstrating a novel approach to cancer therapy by inhibiting a critical enzyme in DNA synthesis (Taylor et al., 1992).
作用機序
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been reported to inhibit dihydrofolate reductase (dhfr) , which plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Based on the known actions of similar compounds, it may interact with its target enzyme (such as dhfr) and inhibit its function . This inhibition could lead to a decrease in the synthesis of nucleotides, thereby affecting DNA replication.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to nucleotide synthesis and DNA replication, given the potential inhibition of DHFR . The downstream effects of this inhibition could include a decrease in cell proliferation, particularly in rapidly dividing cells.
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a decrease in DNA replication and cell proliferation due to the potential inhibition of DHFR . This could lead to a decrease in the growth of certain types of cells, such as cancer cells.
Safety and Hazards
将来の方向性
The future directions for research on pyrido[2,3-d]pyrimidines could involve further exploration of their therapeutic potential. The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
特性
IUPAC Name |
2,2-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-21-16-15(6-5-11-20-16)17(24)23(12)14-9-7-13(8-10-14)22-18(25)19(2,3)4/h5-11H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCRDKUNCFPNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)
![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)

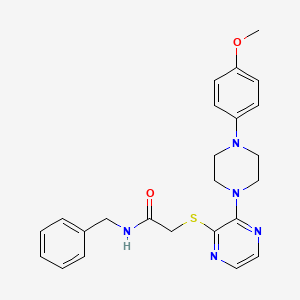
![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)

